[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate
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Overview
Description
NCX1022 is a nitric oxide-releasing derivative of hydrocortisone. It is primarily investigated for its potent anti-inflammatory properties and improved safety profile compared to traditional hydrocortisone. This compound is particularly noted for its application in treating skin inflammation conditions such as atopic dermatitis and psoriasis .
Preparation Methods
NCX1022 is synthesized through a series of chemical reactions involving hydrocortisone. The synthetic route typically involves the esterification of hydrocortisone with a nitric oxide donor. The reaction conditions include the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
NCX1022 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert NCX1022 into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s activity and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NCX1022 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nitric oxide release mechanisms and the effects of nitric oxide on various chemical processes.
Biology: Researchers use NCX1022 to investigate the biological effects of nitric oxide, particularly its role in inflammation and immune response.
Medicine: The compound is explored for its therapeutic potential in treating inflammatory skin conditions, leveraging its anti-inflammatory properties without the adverse effects associated with traditional hydrocortisone
Industry: NCX1022 is used in the development of new anti-inflammatory drugs and formulations, aiming to improve the efficacy and safety of existing treatments.
Mechanism of Action
NCX1022 exerts its effects through the release of nitric oxide, which has potent anti-inflammatory properties. The nitric oxide released from NCX1022 modulates the activity of various molecular targets, including glucocorticoid receptors. This modulation leads to the inhibition of leukocyte adhesion to the endothelium, reducing inflammation and tissue damage . The compound also affects the recruitment of leukocytes to the site of inflammation, further enhancing its anti-inflammatory effects.
Comparison with Similar Compounds
NCX1022 is unique compared to other similar compounds due to its nitric oxide-releasing capability. Similar compounds include:
Hydrocortisone: While hydrocortisone is widely used for its anti-inflammatory properties, it lacks the nitric oxide-releasing feature of NCX1022, which enhances its efficacy and safety profile.
Nitroglycerin: Another nitric oxide donor, nitroglycerin is primarily used for its vasodilatory effects rather than anti-inflammatory properties.
Prednisolone: A corticosteroid similar to hydrocortisone, prednisolone does not release nitric oxide and may have a different safety and efficacy profile
NCX1022 stands out due to its dual action of providing anti-inflammatory benefits while releasing nitric oxide, making it a promising candidate for treating inflammatory conditions with fewer side effects.
Properties
Key on ui mechanism of action |
NCX 1022 is designed to have potent anti- inflammatory activity combined with a significantly improved safety and tolerability profile, in particular the absence of skin blanching after repeated use.It is better than hydrocortisone in terms of inhibiting benzalkonium chloride-induced leukocyte adhesion to the endothelium, without affecting the flux of rolling leukocytes or venule diameter. |
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CAS No. |
571186-50-0 |
Molecular Formula |
C29H35NO9 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate |
InChI |
InChI=1S/C29H35NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,13,21-23,25,32,35H,7-12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 |
InChI Key |
UBANCVOKRLKBGJ-KGWLDMEJSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])O)C)O |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC=C(C=C5)CO[N+](=O)[O-])O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=C(C=C5)CO[N+](=O)[O-])O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCX-1022; NCX1022; NCX 1022 |
Origin of Product |
United States |
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